N'-(2-methoxy-5-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide
Description
This compound is an ethanediamide derivative featuring a 1,3-thiazole core substituted with a 4-(trifluoromethyl)phenyl group at position 2 and a 2-methoxy-5-methylphenyl moiety via an ethyl linker.
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O3S/c1-13-3-8-18(31-2)17(11-13)28-20(30)19(29)26-10-9-16-12-32-21(27-16)14-4-6-15(7-5-14)22(23,24)25/h3-8,11-12H,9-10H2,1-2H3,(H,26,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLKRDAHQWMNHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazole-Containing Derivatives
(a) N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide ()
- Structural Differences : Incorporates a fused thiazolo-triazole ring system instead of a simple thiazole. The 4-methoxyphenyl and chloro-methylphenyl substituents differ in electronic effects compared to the trifluoromethyl group in the target compound.
- Functional Implications : The triazole-thiazole fusion may enhance π-π stacking interactions with biological targets, while the chloro substituent could increase electrophilicity .
(b) Thifluzamide ()
- Structure : N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-trifluoromethyl-5-thiazolecarboxamide.
- Comparison : Shares a trifluoromethyl-thiazole core but lacks the ethanediamide linker. The bromine and trifluoromethoxy groups confer stronger pesticidal activity, as seen in its use as a fungicide .
Triazole and Thiadiazole Derivatives
(a) 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
- Structural Features : Sulfonyl and triazole-thione groups dominate. The absence of a thiazole ring reduces planarity compared to the target compound.
- Physicochemical Properties : IR spectra (C=S stretch at 1247–1255 cm⁻¹) confirm thione tautomers, which may influence redox reactivity .
(b) (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ()
Comparison with Thiazole Derivatives ()
Anticancer Activity
- : Thiazole derivatives (e.g., compound 7b, IC₅₀ = 1.61 µg/mL against HepG-2) highlight the importance of electron-withdrawing substituents (e.g., trifluoromethyl) for potency.
- Target Compound : The ethanediamide linker may mimic ATP-binding motifs in kinase inhibition, though specific data are needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
